molecular formula C16H20N6O3S B2436721 Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate CAS No. 1251546-13-0

Ethyl 4-(2-(pyrimidin-2-ylamino)thiazole-4-carboxamido)piperidine-1-carboxylate

Cat. No.: B2436721
CAS No.: 1251546-13-0
M. Wt: 376.44
InChI Key: IXYMPEXCYKDWFT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of EPPP consists of a pyrimidin-2-ylamino group attached to a thiazole ring, which is further connected to a piperidine ring via a carboxamide linkage.

Scientific Research Applications

Antitubercular Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their in vitro antituberculosis activity. The compound ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against Mycobacterium tuberculosis, indicating its potential as a novel therapeutic agent for tuberculosis treatment (Jeankumar et al., 2013).

Hypoglycemic Agents

Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase (GK) activators. Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate was identified as a potent dual-acting hypoglycemic agent, demonstrating significant efficacy in decreasing glucose levels in mice after oral glucose loading, suggesting a potential application in diabetes management (Song et al., 2011).

Synthesis of New Heterocyclic Systems

Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These findings open up avenues for the development of novel compounds with potential pharmaceutical applications (Sirakanyan et al., 2015).

Antimicrobial Activity

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, with some compounds exhibiting anticancer and anti-5-lipoxygenase activities. This suggests their potential use in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Future Directions

While specific future directions for EPPP are not mentioned in the literature, the study and development of related compounds for their anticancer activity suggest potential avenues for future research .

Properties

IUPAC Name

ethyl 4-[[2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O3S/c1-2-25-16(24)22-8-4-11(5-9-22)19-13(23)12-10-26-15(20-12)21-14-17-6-3-7-18-14/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,19,23)(H,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYMPEXCYKDWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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